2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 898460-76-9
VCID: VC7658380
Molecular Formula: C23H27F3N4O3S
Molecular Weight: 496.55
* For research use only. Not for human or veterinary use.

Description |
The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with a unique structural configuration. It features a quinazoline core, a morpholine ring, and a trifluoromethylphenyl acetamide moiety. This compound is of interest in medicinal chemistry and pharmacology due to its diverse functional groups and structural complexity. SynthesisThe synthesis of 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Potential ApplicationsThis compound is notable for its potential applications in medicinal chemistry and pharmacology. The unique combination of functional groups makes it a candidate for further research in drug development.
Chemical ReactionsThe compound can undergo various chemical reactions due to its functional groups. Common reagents used in these reactions include nucleophiles and electrophiles, which can modify the compound's structure and properties. |
---|---|
CAS No. | 898460-76-9 |
Product Name | 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
Molecular Formula | C23H27F3N4O3S |
Molecular Weight | 496.55 |
IUPAC Name | 2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C23H27F3N4O3S/c24-23(25,26)17-6-2-3-7-18(17)27-20(31)15-34-21-16-5-1-4-8-19(16)30(22(32)28-21)10-9-29-11-13-33-14-12-29/h2-3,6-7H,1,4-5,8-15H2,(H,27,31) |
Standard InChIKey | QPADKBPQIPMMME-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Solubility | not available |
PubChem Compound | 18578677 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume